
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
Overview
Description
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of aniline and has been synthesized using various methods. It has been found to have potential applications in the field of medicinal chemistry due to its unique chemical properties.
Scientific Research Applications
Antiviral Applications
The indole derivatives, which are structurally related to “4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline”, have shown promising antiviral activities. Compounds with indole scaffolding have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be synthesized and tested for similar antiviral properties, contributing to the development of new antiviral medications.
Anti-inflammatory and Analgesic Properties
Indole derivatives are known for their anti-inflammatory and analgesic effects. The presence of an indole nucleus in a compound can significantly enhance these properties . Therefore, “4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline” could be explored for its potential use in creating new anti-inflammatory drugs or pain relief medications.
Anticancer Activity
The biological potential of indole derivatives extends to anticancer activities. These compounds can bind with high affinity to multiple receptors, which is crucial in cancer treatment strategies . Research into the anticancer applications of “4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline” could lead to the discovery of novel therapeutic agents.
Antimicrobial Effects
Indole derivatives have also been recognized for their antimicrobial properties. This includes activity against a broad spectrum of bacteria and fungi, making them valuable in the fight against infectious diseases . “4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline” could be synthesized and tested for these properties, potentially leading to new antimicrobial drugs.
Antitubercular Potential
Compounds containing the indole nucleus have shown significant antitubercular activity. This is particularly important given the increasing resistance to current tuberculosis treatments . The compound could be a candidate for the development of new antitubercular agents.
Agricultural Applications
The oxadiazole moiety, which is part of the compound’s structure, has been used in agriculture for its herbicidal, insecticidal, and fungicidal activities . “4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline” could be explored for its potential use in developing new agricultural chemicals that protect crops from pests and diseases.
properties
IUPAC Name |
4-methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(12)5-10(7)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCLKADROGNFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC(=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



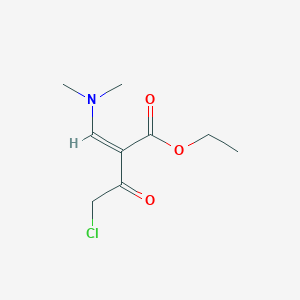
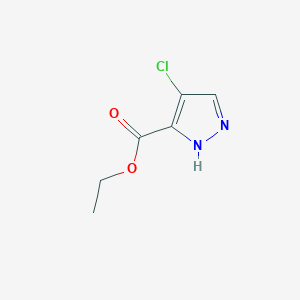
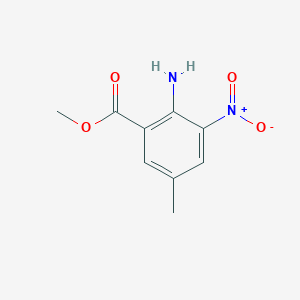

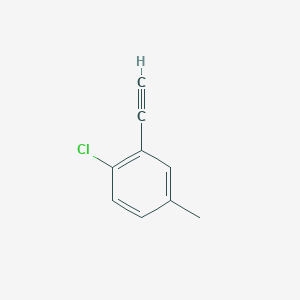
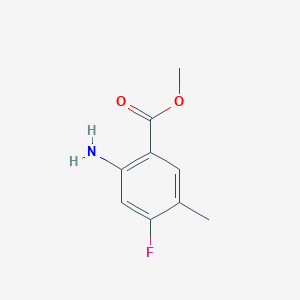


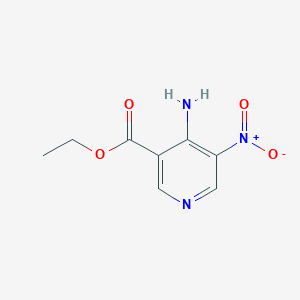
![2-[1,2]Oxazinan-2-yl-ethanol](/img/structure/B1427127.png)

![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)

